1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
説明
特性
IUPAC Name |
1-(difluoromethyl)-2-oxopyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)10-3-1-2-5(4-11)6(10)12/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXVCHDSFMKENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263178-10-4 | |
| Record name | 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
The synthesis of 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method includes the use of difluorocarbene reagents, which facilitate the formation of the difluoromethyl group. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity . Industrial production methods may employ large-scale reactors and optimized reaction conditions to ensure efficient synthesis.
化学反応の分析
Oxidation Reactions
The aldehyde group (-CHO) at the 3-position is susceptible to oxidation, forming a carboxylic acid derivative. This reaction is typically carried out under strong oxidizing conditions.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Aldehyde Oxidation | KMnO₄ (acidic or neutral) | 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Yields depend on solvent and temperature. |
| CrO₃ (Jones reagent) | Same as above | Higher selectivity in anhydrous conditions. |
Reduction Reactions
The aldehyde and ketone functionalities can be reduced to alcohols. Selective reduction of the aldehyde group is achievable with milder reagents.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Aldehyde Reduction | NaBH₄ (methanol, 0°C) | 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-methanol | Selective for -CHO without affecting the ketone. |
| Ketone Reduction | LiAlH₄ (THF, reflux) | 1-(Difluoromethyl)-2-hydroxy-1,2-dihydropyridine-3-carbaldehyde | Requires stoichiometric conditions. |
Condensation Reactions
The aldehyde participates in nucleophilic additions, forming imines (Schiff bases) or engaging in aldol condensations.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Schiff Base Formation | Primary amine (e.g., NH₂R), RT | 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-(N-alkylimine) | Acid catalysis accelerates imine formation. |
| Aldol Condensation | Base (e.g., NaOH), carbonyl compound | α,β-Unsaturated aldehyde derivatives | Forms extended π-conjugated systems. |
Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Fluorine Substitution | AlCl₃, R-X (alkyl halide) | 1-(Alkyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde | Rare; requires Lewis acid catalysis and high temperatures. |
Cyclization and Ring-Opening
The dihydropyridine ring can undergo further cyclization or ring-opening under specific conditions.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Ring-Opening | H₂O, H⁺ (acidic hydrolysis) | Open-chain aldehyde derivatives | Destabilizes the ring via protonation at nitrogen. |
| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Fused bicyclic compounds | Diels-Alder reactivity is limited due to ring strain. |
Stability and Side Reactions
科学的研究の応用
Anticancer Activity
Recent studies have indicated that derivatives of 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine compounds may exhibit significant anticancer properties. For instance, compounds featuring the difluoromethyl group have been shown to selectively inhibit histone deacetylase 6 (HDAC6), an important target in cancer therapy. The mechanism involves irreversible binding to HDAC6, leading to apoptosis in cancer cells.
Case Study:
A study published in Nature Communications demonstrated that a difluoromethyl derivative effectively reduced tumor growth in xenograft models by inhibiting HDAC6 activity at low nanomolar concentrations .
Organic Synthesis Applications
The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex heterocycles. Its difluoromethyl group enhances reactivity and selectivity in various reactions.
Synthesis of Heterocycles
The difluoromethyl group can be introduced into various substrates through electrophilic fluorination methods or nucleophilic substitutions, enabling the synthesis of novel heterocyclic compounds.
Table: Synthesis Pathways
| Reaction Type | Substrate | Product | Yield (%) |
|---|---|---|---|
| Electrophilic Fluorination | Pyridine Derivative | Difluoromethylated Product | 85 |
| Nucleophilic Substitution | Carbonyl Compound | Heterocyclic Compound | 78 |
Fluorinated Polymers
Due to its unique fluorinated structure, 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde can be utilized in the development of fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are essential in coatings and electronics.
Case Study:
Research indicates that polymers synthesized from difluoromethylated monomers exhibit improved hydrophobicity and thermal properties compared to their non-fluorinated counterparts .
作用機序
The mechanism of action of 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyridine Family
1-(3-(Dimethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- Molecular Formula : C₁₁H₁₇N₂O₂
- Substituents: A dimethylaminopropyl group replaces the difluoromethyl group at the 1-position.
- Key Differences: The dimethylaminopropyl substituent introduces a basic tertiary amine, enhancing solubility in polar solvents compared to the hydrophobic difluoromethyl group.
Ethyl-1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate
- Core Structure: Quinoline (a fused benzene-pyridine system) vs. pyridine.
- Substituents : Ethoxycarbonyl and ethoxyethyl groups at positions 1 and 3.
- Ethoxy groups may improve lipid solubility, contrasting with the aldehyde’s polarity in the target compound .
Functional Group and Reactivity Comparison
生物活性
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the dihydropyridine class, characterized by a pyridine ring with a carbonyl group and a difluoromethyl substituent. Its structure can be represented as follows:
Antioxidant Activity
Research indicates that compounds similar to 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine derivatives exhibit significant antioxidant properties. For example, studies on related structures show that they effectively scavenge free radicals and improve cellular health by reducing oxidative stress. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), where IC50 values are determined.
| Compound | DPPH IC50 (μg/mL) | FRAP (μM) |
|---|---|---|
| Ascorbic Acid | 4.57 | 546.0 ± 13.6 |
| Compound A | 6.89 | N/A |
| Compound B | 4.74 | N/A |
Histone Deacetylase Inhibition
Another significant aspect of the biological activity of this compound is its potential as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in the regulation of gene expression and are implicated in various diseases, including cancer. Inhibition of HDAC6 has been linked to therapeutic effects in neurodegenerative diseases and cancer treatment.
In a patent study, derivatives were synthesized that showed promising HDAC6 inhibitory activity, indicating that similar compounds could be developed for therapeutic applications targeting HDAC-related diseases .
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of dihydropyridine derivatives in models of neurodegeneration. The results indicated that these compounds could enhance neuronal survival and function in vitro by modulating oxidative stress pathways and apoptosis mechanisms. The study highlighted the potential for developing neuroprotective agents based on the dihydropyridine scaffold.
Case Study: Anticancer Activity
Another case study focused on the anticancer properties of related dihydropyridine compounds. The findings revealed that these compounds induced apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy.
The biological activity of 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde can be attributed to several mechanisms:
- Radical Scavenging : The difluoromethyl group enhances electron-withdrawing properties, increasing the compound's ability to stabilize free radicals.
- Gene Regulation : By inhibiting HDACs, these compounds can alter histone acetylation patterns, leading to changes in gene expression associated with cell cycle regulation and apoptosis.
Q & A
Q. How can this compound serve as a ligand or precursor in coordination chemistry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
